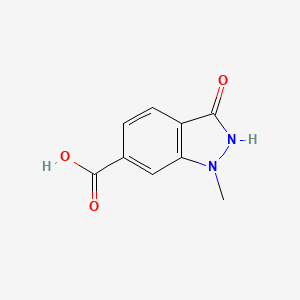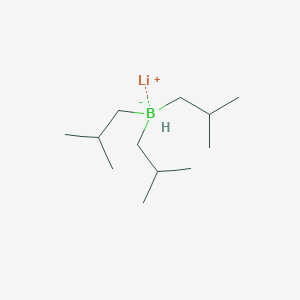![molecular formula C8H7ClN4 B11904431 4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)
4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-D]pyrimidine core with a chlorine atom at the 4-position and a cyclopropyl group at the 1-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with the treatment of a formimidate derivative with hydrazine hydrate in ethanol . This reaction forms the pyrazolo[3,4-D]pyrimidine core, which can then be chlorinated at the 4-position and cyclopropylated at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazolo[3,4-D]pyrimidine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 4-position.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for cyclin-dependent kinases (CDKs), which are targets for cancer treatment.
Biological Research: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction.
Chemical Biology: It serves as a tool compound to investigate the role of specific kinases in various biological processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing the phosphorylation of key substrates required for cell cycle progression . This leads to cell cycle arrest and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioglycoside Derivatives: These compounds also feature the pyrazolo[3,4-D]pyrimidine core and exhibit potent cytotoxic activities.
Uniqueness
4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom and the cyclopropyl group enhances its binding affinity and selectivity for CDKs, making it a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C8H7ClN4 |
|---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
4-chloro-1-cyclopropylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H7ClN4/c9-7-6-3-12-13(5-1-2-5)8(6)11-4-10-7/h3-5H,1-2H2 |
InChI-Schlüssel |
ABQSBBAJQHVKTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C3=C(C=N2)C(=NC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B11904359.png)

![methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B11904361.png)


![7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11904385.png)

![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)





![5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)
